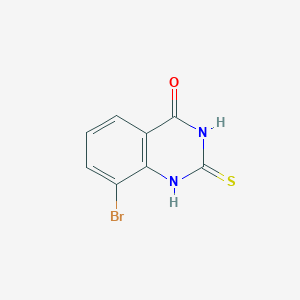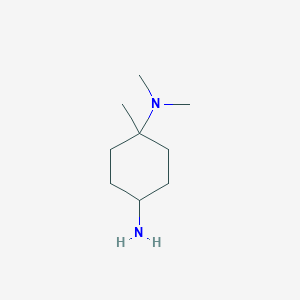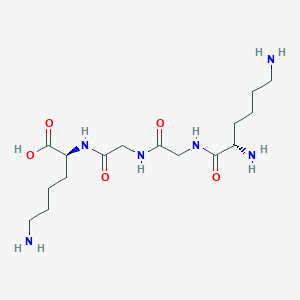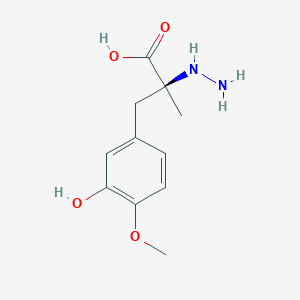
4-(2-fluorofenil)-2-metilpiperazin-1-carboxilato de tert-butilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Síntesis farmacéutica
Este compuesto es un intermedio clave en la síntesis de ciertos fármacos. Actúa como precursor en la producción de antidepresivos como Citalopram y Escitalopram oxalato, que funcionan inhibiendo la recaptación de serotonina .
Reducción quiral selectiva
El compuesto se somete a una reducción quiral selectiva para formar {5-[(4-cianofenil)(hidroxi)metil]-2-fluorofenil}carbamato de tert-butilo. Este proceso es facilitado por las cetorreductasas como ES-KRED-213 y KRED-P1-H01, que se han identificado como óptimas para esta biotransformación . Las condiciones para esta reacción se han optimizado para lograr más del 99% de selectividad quiral .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to undergo biotransformation with the help of enzymes such as ketoreductases . These enzymes can perform chiral selective reduction, which may lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds have been shown to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that the biotransformation of similar compounds has been shown to be influenced by factors such as temperature, ph, enzyme loading, and substrate loading .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. Additionally, it can interact with G-protein coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which can impact cognitive functions and memory. In cancer cells, Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. For example, its interaction with acetylcholinesterase involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site, leading to enzyme inhibition. Additionally, Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of signaling pathways .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate vary with different dosages in animal models. At low doses, this compound can enhance cognitive functions by increasing cholinergic signaling. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity, due to excessive enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate is involved in various metabolic pathways, including its biotransformation by liver enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and distributed to various tissues, including the brain, liver, and kidneys. The localization and accumulation of Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate can influence its pharmacokinetic properties and therapeutic effects .
Subcellular Localization
The subcellular localization of Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and mitochondria, through post-translational modifications and targeting signals. The localization to these compartments can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12-11-18(14-8-6-5-7-13(14)17)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFJDIPACBIKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



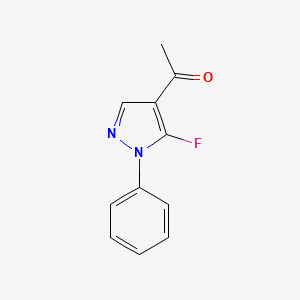
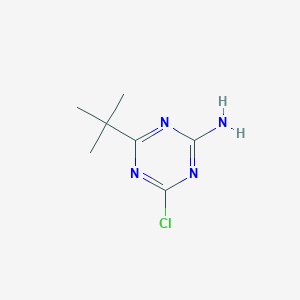
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
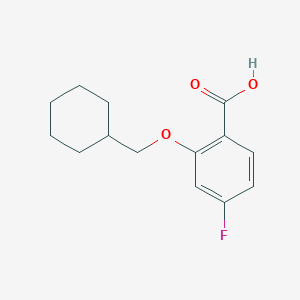

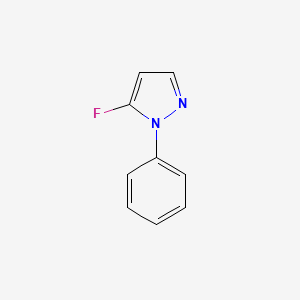
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
